2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
Description
2-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a fused chromeno-thiazol ring system. The chromeno-thiazol scaffold combines a benzopyran (chromene) and a thiazole ring, creating a rigid bicyclic structure. The bromine atom at the ortho position of the benzamide group introduces steric and electronic effects that may influence biological activity.
Properties
IUPAC Name |
2-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKGMCIXHWDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-thiazole core.
Amidation: The final step involves the formation of the benzamide group through a reaction between the brominated chromeno-thiazole intermediate and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Key Observations :
- Chromeno-Thiazol vs.
- Substituent Position : The ortho-bromo substituent in the target compound contrasts with para-bromo or meta-bromo groups in analogs (e.g., ). Steric effects from ortho substitution could modulate receptor interactions.
Structure-Activity Relationship (SAR) Insights
- Thiazole Ring Integrity: Substitution or fusion of the thiazole ring (e.g., with phenyl or cycloalkyl groups) abolishes activity in N-(thiazol-2-yl)-benzamide analogs . This underscores the necessity of the thiazole moiety, suggesting the chromeno-thiazol system in the target compound retains critical pharmacophoric features.
- Substituent Effects: 4-tert-Butyl/4-Ethylacetyl on Thiazole: These groups enhance antagonist potency at ZAC receptors in N-(thiazol-2-yl)-benzamide analogs . The target compound lacks these substituents but incorporates a bromine atom, which may confer distinct electronic effects. Methoxy Groups: The 4-methoxybenzyl substituent in improves solubility but may reduce membrane permeability compared to the unsubstituted chromeno-thiazol system.
Detailed Research Findings
Critical Role of the Thiazole Moiety
SAR studies on N-(thiazol-2-yl)-benzamide analogs reveal that replacing the thiazole ring with other systems (e.g., phenyl) results in complete loss of activity .
Impact of Bromine Substitution
Bromo-substituted benzamides (e.g., ) often exhibit enhanced binding due to halogen bonding. The ortho-bromo group in the target compound may engage in unique interactions compared to para- or meta-substituted analogs.
Solubility and Metabolic Stability
Compounds like 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrate solubility-dependent testing protocols, suggesting that the chromeno-thiazol system’s lipophilicity may require formulation adjustments for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
